Dspacer cep
Overview
Description
Design Representation and Manipulation for High-Level Synthesis of DSP Algorithms
The study presented in the first paper focuses on the development of a high-level synthesis environment for DSP algorithms at the Cefriel center. The researchers have chosen a behavioral graph representation of the algorithm described in an HDL to evaluate the best class of target architecture. This hierarchical representation, along with algorithms to manipulate it, aims to simplify the decision-making process for the most suitable architecture type for a given algorithm and performance constraints. The paper discusses the structural synthesis that can be performed by the environment's different modules, with Orpheus, the systolic arrays synthesis module, being highlighted as an example .
Biochemical Applications of Differential Scanning Calorimetry
The second paper reviews the use of differential scanning calorimetry (DSC) in biochemical applications. DSC is a technique used to study the thermodynamics of processes initiated by temperature changes. It is particularly useful for studying macromolecular and polymolecular structures that undergo conformational or phase transitions upon heating. The paper emphasizes that DSC can provide significant information about these structures, which are stabilized by numerous weak forces and are important to most biochemical processes. The specific heat of a system is measured as a function of temperature, and the paper details how this is applied to biochemical studies .
Syntheses and Mesogenic Properties of Dimers and Trimers
The third paper reports on the synthesis and liquid crystalline properties of new dimers and trimers. These molecules consist of a triphenylene donor core and an anthraquinone acceptor core, connected by a flexible spacer. The chemical structures of these compounds are characterized by spectroscopic and spectrometric analysis, and their liquid crystalline properties are investigated using polarizing optical microscope (POM) and differential scanning calorimetry (DSC). The study finds that the spacer length and functional group significantly influence the molecular self-assembly and the resulting liquid crystalline properties. Some of these dimers and trimers exhibit nematic or columnar phases at room temperature, which is a novel finding for molecules with non-branched peripheral chains .
D-A-π-A Based Organic Dyes for Efficient DSSCs
In the fourth paper, a series of novel D-A-π-A organic dyes with different π-spacers for dye-sensitized solar cells (DSSCs) are designed. The study uses density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to investigate the key parameters affecting the performance of DSSCs. The results suggest that extending the π-spacer improves the light-absorbing capacities and the responsive range of spectra. The designed dyes exhibit a good balance in properties such as light harvesting efficiency, electronic injection driving force, regeneration driving force, reorganization energy, vertical dipole moment, and the number of photoinjected electrons. The study provides insights into the structure-property relationships and is expected to guide the experimental synthesis of highly efficient metal-free organic dyes for DSSCs .
Scientific Research Applications
Digital Repositories in Scientific Research
Collaboration and Capacity Building through DSpace Digital repositories like DSpace play a crucial role in fostering collaboration and building research capacity within academic communities. They serve as central hubs for storing and sharing a wide range of research outputs, including published articles, conference papers, and reports. These platforms support user engagement through various services such as search interfaces, dynamic web content, and RSS feeds, facilitating easier access to research findings and enhancing the visibility of scholarly work (Procter, 2007).
Enhancing Interoperability through DSpace-CRIS The integration of DSpace-CRIS systems demonstrates the potential for improving interoperability among research institutions. These systems leverage open standards and protocols to enable seamless data exchange and aggregation of research publications from diverse sources. This approach not only simplifies the management of digital content but also supports the development of regional and thematic research portals that aggregate scholarly works across institutions, enhancing the discoverability and impact of research (Piscanc et al., 2016).
Preservation and Accessibility DSpace and similar systems are designed with a focus on long-term preservation and accessibility of digital research materials. They address the challenges of digital preservation by providing robust infrastructure for archiving and accessing digital content over time. This ensures that valuable research outputs remain available and usable for future generations of researchers, educators, and the public (Tansley et al., 2003).
properties
IUPAC Name |
3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSDLJMHWJDHL-JUWSMZLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dspacer cep |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.